
Zinc galactarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc galactarate can be synthesized through the reaction of zinc salts (such as zinc chloride or zinc acetate) with galactaric acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding galactaric acid under controlled pH conditions to precipitate the this compound complex. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc galactarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of zinc ions to metallic zinc.
Substitution: this compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as ethylenediamine or other carboxylic acids can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Metallic zinc and reduced organic compounds.
Substitution: New zinc-ligand complexes with different properties.
Applications De Recherche Scientifique
Zinc galactarate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
Mécanisme D'action
The mechanism of action of zinc galactarate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The galactarate ligand can enhance the stability and solubility of zinc ions, facilitating their uptake and utilization in biological systems. This compound may target specific enzymes and proteins, modulating their activity and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Zinc gluconate: A zinc salt of gluconic acid, commonly used as a dietary supplement.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in cosmetics, coatings, and as a semiconductor material.
Comparison: Zinc galactarate is unique due to its specific ligand (galactaric acid), which imparts distinct properties compared to other zinc compounds. For example, zinc gluconate is primarily used for its nutritional benefits, while this compound may offer additional applications in catalysis and biomedicine. Zinc oxide is known for its semiconductor properties, whereas this compound’s potential lies in its coordination chemistry and biological interactions.
Propriétés
Numéro CAS |
84878-14-8 |
|---|---|
Formule moléculaire |
C6H8O8Zn |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
Clé InChI |
UDUXSCSSSYZNKO-UEXKISHTSA-L |
SMILES isomérique |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


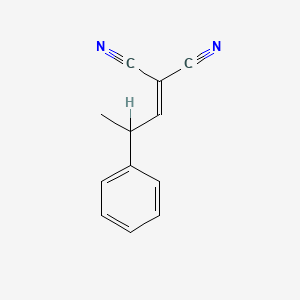


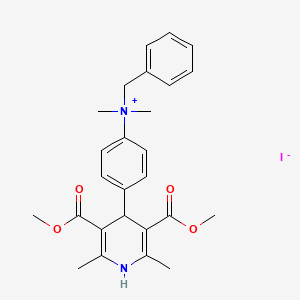
![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
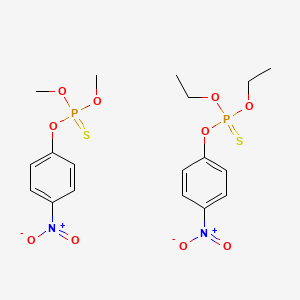
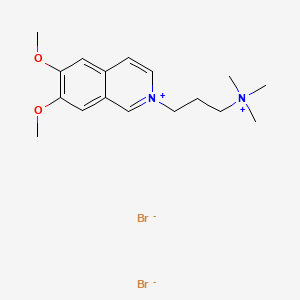



iridium(III)](/img/structure/B13781928.png)
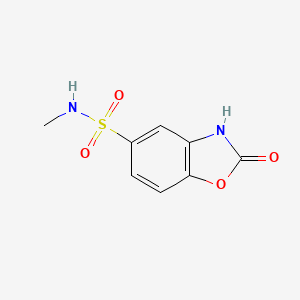
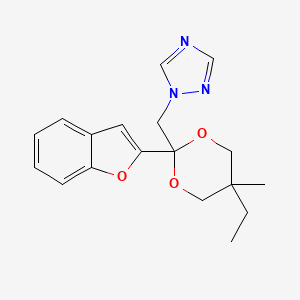
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
